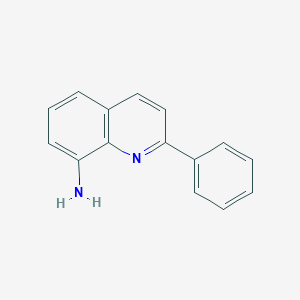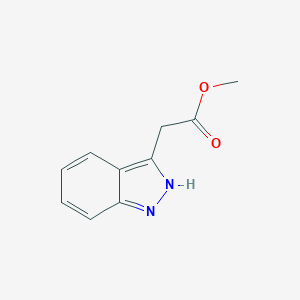
2,3-Dihidrobenzofuran-7-carbaldehído
Descripción general
Descripción
2,3-Dihydrobenzofuran-7-carbaldehyde is an organic compound with the molecular formula C9H8O2. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a benzofuran ring fused with a dihydrobenzene ring and an aldehyde functional group at the 7th position.
Aplicaciones Científicas De Investigación
Actividad Antitumoral
Los compuestos de benzofurano, incluido el 2,3-Dihidrobenzofuran-7-carbaldehído, han mostrado fuertes actividades biológicas como antitumorales . Por ejemplo, algunos benzofuranos sustituidos tienen dramáticas actividades anticancerígenas .
Actividad Antibacteriana
Se ha encontrado que los compuestos de benzofurano poseen propiedades antibacterianas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antibacterianos.
Actividad Antioxidante
Los compuestos de benzofurano han demostrado actividades antioxidantes . Esto sugiere su uso potencial en el tratamiento de enfermedades causadas por estrés oxidativo.
Actividad Antiviral
Los compuestos de benzofurano han mostrado actividades antivirales . Por ejemplo, un nuevo compuesto macrocíclico de benzofurano tiene actividad antiviral contra la hepatitis C y se espera que sea un fármaco terapéutico eficaz para la enfermedad de la hepatitis C .
Síntesis de otros compuestos
El this compound se ha utilizado para la síntesis de un andamiaje privilegiado 1,2,6,7-tetrahidro-8H-indeno[5,4-b]furan-8-ona, que se utiliza para la síntesis de ramelteón .
Compuestos líderes potenciales de fármacos naturales
Debido a sus actividades biológicas y aplicaciones potenciales en muchos aspectos, los compuestos de benzofurano han atraído la atención de los investigadores químicos y farmacéuticos de todo el mundo, lo que convierte a estas sustancias en compuestos líderes potenciales de fármacos naturales .
Agentes Anticancerígenos
Se han desarrollado y utilizado nuevos compuestos de andamiaje de benzotiofeno y benzofurano como agentes anticancerígenos .
Construcción de derivados complejos de benzofurano
Se han descubierto nuevos métodos para construir anillos de benzofurano en los últimos años. Un derivado complejo de benzofurano se construye mediante una cascada de ciclización de radicales libres única, que es un método excelente para la síntesis de una serie de compuestos de benzofurano policíclicos difíciles de preparar
Mecanismo De Acción
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives interact with their targets to exert their biological effects . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it can be inferred that multiple pathways could be affected .
Pharmacokinetics
Its physical properties such as boiling point (2776±290 °C at 760 mmHg) and melting point (62-64°C) suggest that it could have reasonable bioavailability .
Result of Action
The biological activities of benzofuran compounds suggest that they could have significant effects at the molecular and cellular levels .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrobenzofuran-7-carbaldehyde typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals to enhance the yield and selectivity of the desired product.
Industrial Production Methods: Industrial production of 2,3-Dihydrobenzofuran-7-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydrobenzofuran-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing
Propiedades
IUPAC Name |
2,3-dihydro-1-benzofuran-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXXUGOCVBQNAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383520 | |
| Record name | 2,3-Dihydrobenzofuran-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196799-45-8 | |
| Record name | 2,3-Dihydrobenzofuran-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1-benzofuran-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B171161.png)


![2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B171171.png)







![(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene](/img/structure/B171224.png)

![((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B171236.png)
